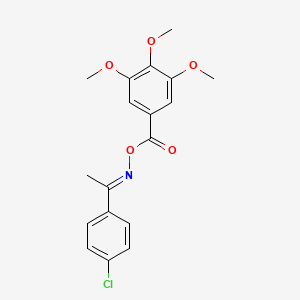
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide, commonly known as DCPA, is an herbicide that is widely used in agriculture to control weeds. DCPA belongs to the family of pyridine carboxamide herbicides and is known for its selective control of annual grasses and broadleaf weeds.
作用机制
DCPA inhibits the growth of plants by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. It specifically inhibits the enzyme phytoene desaturase (PDS), which is involved in the conversion of phytoene to lycopene. This inhibition leads to the accumulation of phytoene, which is toxic to the plant and results in its death.
Biochemical and Physiological Effects
DCPA has been shown to have a low toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms and soil microorganisms. DCPA can persist in soil for several years, which can lead to its accumulation and potential contamination of groundwater. DCPA has also been shown to have an impact on the soil microbial community, which can affect soil health and nutrient cycling.
实验室实验的优点和局限性
DCPA is an important tool in agricultural research as it provides selective control of annual grasses and broadleaf weeds. Its mode of action is well understood, and it has a low toxicity to mammals and birds. However, its persistence in soil and potential impact on soil microbial communities can limit its use in certain experiments. Additionally, its effectiveness can be influenced by environmental factors such as temperature and moisture, which can make it difficult to replicate results across different experiments.
未来方向
There are several areas of future research for DCPA. One area is the development of new formulations that can improve its persistence in soil and reduce its impact on soil microbial communities. Another area is the investigation of its impact on non-target organisms, such as pollinators and beneficial insects. Additionally, there is a need for further research into the potential of DCPA to accumulate in food crops and its impact on human health. Finally, there is a need for research into alternative herbicides that can provide selective control of annual grasses and broadleaf weeds without the potential negative impacts of DCPA.
合成方法
DCPA is synthesized by the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide as a white crystalline solid with a melting point of 70-72°C.
科学研究应用
DCPA is widely used in agricultural research to study its effectiveness in controlling weeds. Its selective control of annual grasses and broadleaf weeds makes it an important tool in crop protection. DCPA has been used in studies to investigate its effects on plant growth, physiology, and metabolism. It has also been used in studies to evaluate its impact on soil microbial communities and soil health.
属性
IUPAC Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-4-7(15)14-9-5(2)8(11)6(3)13-10(9)12/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARFNUWTTHCESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)





![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)


